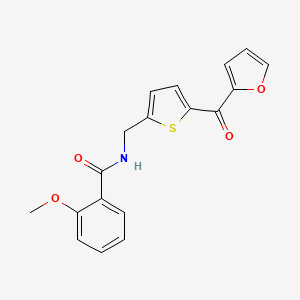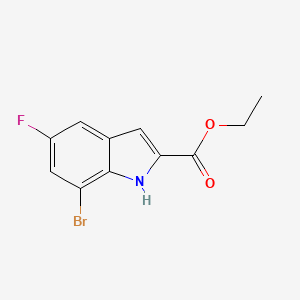
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
概要
説明
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a biochemical reagent . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 286.1 . The compound should be stored in a dry place at room temperature .科学的研究の応用
Synthesis and Chemical Transformations
The synthesis of indole derivatives, including those structurally similar to ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, has been a focus of chemical research due to their relevance in pharmaceuticals and materials science. Studies on the synthesis of indole derivatives highlight methodologies that could be applicable to this compound, showcasing its potential utility in creating complex molecules with specific functional groups for further chemical reactions or as intermediates in the synthesis of biologically active compounds (Leggetter & Brown, 1960).
Applications in Medicinal Chemistry
Compounds structurally related to this compound have been explored for their potential in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. For example, derivatives of fluoroquinolones, which are potent topoisomerase II inhibitors, have been synthesized using related compounds as key intermediates, indicating the potential application of this compound in the development of new antibiotics (Zhang et al., 2010).
Antiviral Research
The compound and its derivatives have also been investigated in the context of antiviral research. Studies on compounds with similar structures have shown antiviral activity, suggesting that this compound could be a valuable scaffold for the development of new antiviral agents (Boriskin et al., 2008).
Antidiabetic Potential
Research into the development of antidiabetic agents has also utilized indole derivatives. The sequential conversion of related compounds into various derivatives has been studied for their potential to inhibit the α-glucosidase enzyme, an important target in the treatment of diabetes. This indicates the broader applicability of this compound in the synthesis of compounds with potential antidiabetic activity (Nazir et al., 2018).
Safety and Hazards
将来の方向性
Indole derivatives, such as Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, continue to attract attention due to their significant role in cell biology and their potential for treating various disorders . Future research will likely continue to explore the synthesis of these compounds and their potential applications in medicine .
作用機序
Target of Action
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, also known as 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s lipophilicity, druglikeness, and water solubility, which can impact its bioavailability, are mentioned .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
特性
IUPAC Name |
ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUJOWOCPLOJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2857210.png)

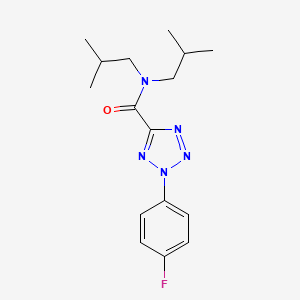
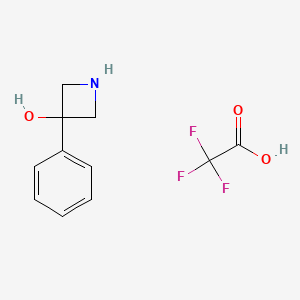

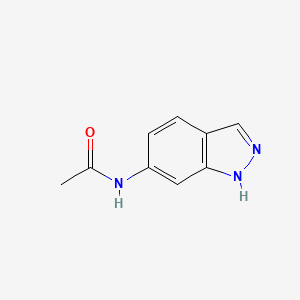

![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2857228.png)

![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)
